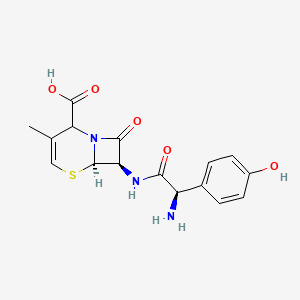

Linezolid Impurity 8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Linezolid is an antibacterial drug used for the treatment of infections caused by Gram-positive bacteria . It belongs to the oxazolidinone class of medicines, which are protein synthesis inhibitors . Linezolid stops the growth and reproduction of bacteria by disrupting the translation of messenger RNA (mRNA) into proteins in the ribosome .

Molecular Structure Analysis

Linezolid has a unique oxazolidinone ring in its chemical structure, contributing to its efficacy against multidrug-resistant pathogens . The specific molecular structure of “Linezolid Impurity 8” was not found in the search results.Chemical Reactions Analysis

Linezolid was found to be stable at 4–6 °C in the whole course of a study . At 25 °C, it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . The specific chemical reactions involving “Linezolid Impurity 8” were not found in the search results.Physical And Chemical Properties Analysis

Linezolid has attractive pharmacokinetic characteristics including complete oral bioavailability, high volume of distribution, sufficient tissue penetration, and unique metabolism and excretion . The specific physical and chemical properties of “Linezolid Impurity 8” were not found in the search results.Wissenschaftliche Forschungsanwendungen

Advanced Analytical Methods

- A study by Raju et al. (2012) developed an advanced liquid chromatography (LC) method for evaluating Linezolid and its impurities. This method offers precise and accurate determination of the purity of Linezolid in drug substances and products, efficiently separating all related substances, including chiral impurity.

Isolation and Characterization

- Research by Reddy et al. (2002) focused on isolating and characterizing unknown impurities in Linezolid bulk drug. The study used high performance liquid chromatography (HPLC) and spectroscopic data for structural characterization of these impurities.

Method Validation

- A study by Narayana et al. (2003) developed chiral HPLC methods for enantiomeric separation of Linezolid, providing validated and robust methods for chiral assay of Linezolid in bulk and pharmaceutical formulations.

Enhanced Pharmacokinetic Understanding

- Studies like Stalker & Jungbluth (2003) contribute to the understanding of Linezolid's pharmacokinetics, crucial for optimizing therapeutic efficacy and managing drug interactions.

Potential for Drug Resistance Research

- Research on Linezolid resistance, as discussed in papers like Toh & Xiong (2007), provides insights into the molecular mechanisms of antibiotic resistance, relevant for impurity studies and the development of next-generation antibiotics.

Therapeutic Drug Monitoring

- Techniques such as dried blood spot analysis for Linezolid in multidrug-resistant tuberculosis, as explored by Vu et al. (2012), highlight the importance of therapeutic drug monitoring in managing drug efficacy and toxicity.

Wirkmechanismus

Target of Action

Linezolid, the parent compound of Linezolid Impurity 8, primarily targets aerobic Gram-positive bacteria . It exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis. More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Mode of Action

It inhibits the initiation of bacterial protein synthesis rather than one of the later steps . This unique mechanism of action means that cross-resistance between Linezolid and other protein synthesis inhibitors is highly infrequent or nonexistent .

Biochemical Pathways

Linezolid’s action primarily affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, it prevents the formation of the 70S initiation complex . This inhibition disrupts the protein synthesis pathway, leading to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .

Pharmacokinetics

Linezolid’s pharmacokinetics are influenced by factors such as body size, renal function, and age . The clearance values in infants and children are higher than in adults . For patients with severe renal impairment, the clearance is lower than in patients with normal renal function . Despite the lack of sufficient information in obese individuals, dosing based on body weight or use of a higher dose seems to be justifiable to prevent sub-therapeutic concentrations .

Result of Action

The result of Linezolid’s action is the inhibition of bacterial growth and exotoxin production. Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . It also abolishes toxin production and reduces sporulation in Bacillus anthracis in vitro .

Action Environment

The action of Linezolid can be influenced by environmental factors. For instance, Linezolid was found to be stable at 4–6 °C throughout the course of a study, whereas at 25 °C it proved stable over a period of 24 h required for administration of parenteral nutrition mixtures . Furthermore, the horizontal transfer of Linezolid resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs .

Safety and Hazards

When handling Linezolid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

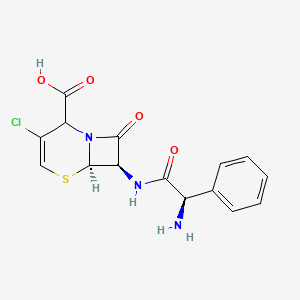

| { "Design of the Synthesis Pathway": "The synthesis pathway for Linezolid Impurity 8 involves the conversion of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid to 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine, followed by the reaction of the latter with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield Linezolid Impurity 8.", "Starting Materials": [ "2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)" ], "Reaction": [ "Step 1: Reduction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid with sodium borohydride in methanol to yield 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine.", "Step 2: Reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile to yield Linezolid Impurity 8." ] } | |

CAS-Nummer |

868405-66-7 |

Molekularformel |

C13H18ClFN2O2 |

Molekulargewicht |

288.75 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.